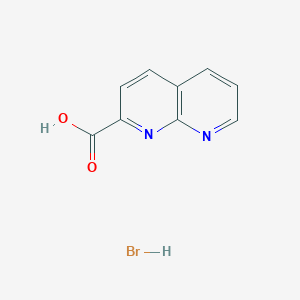

1,8-Naphthyridine-2-carboxylic acid hydrobromide

Description

Properties

IUPAC Name |

1,8-naphthyridine-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.BrH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSAGHGPHBWHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,8-Naphthyridine-2-carboxylic acid hydrobromide chemical properties

An In-Depth Technical Guide to 1,8-Naphthyridine-2-carboxylic acid Hydrobromide for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,8-naphthyridine-2-carboxylic acid hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in drug discovery, renowned for its versatile biological activities.[1][2] This nitrogen-containing bicyclic system is a core component of numerous therapeutic agents, including well-established antibacterial drugs like nalidixic acid and enoxacin.[3][4] The scaffold's unique electronic properties and its ability to act as a bidentate or binucleating ligand for metal ions make it a valuable building block in both medicinal chemistry and materials science.[4][5]

1,8-Naphthyridine-2-carboxylic acid, and its hydrobromide salt, serve as a crucial intermediate for synthesizing a wide array of functionalized derivatives. The presence of the carboxylic acid group at the 2-position provides a reactive handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. This guide will focus on the hydrobromide form, detailing its specific properties and utility in a research setting.

Core Chemical and Physical Properties

The hydrobromide salt of 1,8-naphthyridine-2-carboxylic acid is often preferred in laboratory settings for its improved handling characteristics and stability. Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 1421454-22-9 | [6][7][8] |

| Molecular Formula | C₉H₇BrN₂O₂ | [7][9] |

| Molecular Weight | 255.07 g/mol (Calculated) | |

| Appearance | Solid | [10] |

| Boiling Point | 366.8°C at 760 mmHg (for the free acid) | [5][10] |

| Melting Point | >220°C (decomposes) (for the free acid) | [10] |

| Storage | 2-8°C, under dry, sealed conditions | [5] |

Molecular Structure and Identifiers

-

IUPAC Name: 1,8-naphthyridine-2-carboxylic acid hydrobromide

-

Canonical SMILES: C1=CC2=C(N=C1)N=C(C=C2)C(=O)O.Br[11]

-

InChIKey: SNLMOXFUCILIPL-UHFFFAOYSA-N (for the free acid)[11]

The structure consists of a fused pyridine-pyridine ring system, which imparts a degree of rigidity and specific electronic characteristics to the molecule. The carboxylic acid functional group is key to its utility as a synthetic intermediate.

Synthesis and Reactivity

Synthesis of the 1,8-Naphthyridine Core

The synthesis of the 1,8-naphthyridine scaffold is most famously achieved through the Friedländer annulation . This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group (e.g., a ketone or ester).[12] Recent advancements have focused on developing more sustainable and scalable synthetic routes, including using water as a solvent and biocompatible ionic liquids as catalysts, which simplifies product separation and improves yields.[12]

Caption: Generalized workflow for the Friedländer synthesis of the 1,8-naphthyridine scaffold.

Reactivity Profile

The reactivity of 1,8-naphthyridine-2-carboxylic acid is dominated by two key features:

-

The Carboxylic Acid Group: This functional group is a versatile handle for derivatization. It readily undergoes standard carboxylic acid reactions, such as esterification, conversion to acid chlorides, and, most importantly, amide bond formation . This allows for the coupling of various amines, including those bearing other functional groups or pharmacophores, to the naphthyridine core.[13][14]

-

The Naphthyridine Ring: The two nitrogen atoms in the ring system make it basic and susceptible to protonation, hence the formation of the hydrobromide salt. The ring can also participate in electrophilic and nucleophilic substitution reactions, though conditions need to be carefully controlled. The nitrogen atoms can coordinate with metal ions, making these scaffolds useful in catalysis and the design of metal-organic frameworks.[5]

Applications in Research and Drug Development

The 1,8-naphthyridine scaffold is a cornerstone in the development of new therapeutics due to its wide range of biological activities.[1][2][15] Derivatives have shown promise as antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][15][16]

-

Antibacterial Agents: The most notable application is in the development of quinolone-like antibiotics.[3][15] By inhibiting bacterial DNA gyrase and topoisomerase IV, compounds like nalidixic acid disrupt DNA replication.[3][16] 1,8-Naphthyridine-2-carboxylic acid is a key starting material for creating novel analogues to combat multi-drug resistant bacterial strains.[16]

-

Anticancer Therapeutics: Certain derivatives have been investigated as anticancer agents. Voreloxin, for instance, is a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.

-

Antiviral and Other Activities: The scaffold is present in compounds with anti-HIV activity and has been explored for treating neurodegenerative disorders and immunomodulatory conditions.[1] Its derivatives are also used in the creation of fluorescent probes and sensors due to their favorable photophysical properties.[5]

Exemplary Experimental Protocol: Amide Coupling

The conversion of the carboxylic acid to an amide is a fundamental step in leveraging this compound as a building block. The following is a generalized, self-validating protocol for this transformation.

Step-by-Step Methodology

-

Activation of the Carboxylic Acid:

-

Dissolve 1,8-naphthyridine-2-carboxylic acid hydrobromide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the activated ester can be monitored by TLC or LC-MS. Causality: This step converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

-

-

Amine Addition:

-

To the activated mixture, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.5 eq) to neutralize the hydrobromide and the HCl generated during the reaction.

-

Allow the reaction to proceed at room temperature, monitoring its completion by TLC or LC-MS (typically 4-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired amide. Trustworthiness: This aqueous work-up removes the coupling reagents, excess amine, and salts, providing a cleaner crude product for final purification.

-

Caption: Workflow for a typical amide coupling reaction using 1,8-naphthyridine-2-carboxylic acid.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 1,8-naphthyridine-2-carboxylic acid hydrobromide.

-

Hazard Classification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][9]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C, to prevent degradation.[5]

Conclusion

1,8-Naphthyridine-2-carboxylic acid hydrobromide is a high-value chemical intermediate with a rich history and a promising future in scientific research. Its robust synthesis, versatile reactivity, and the proven therapeutic potential of its derivatives make it an indispensable tool for medicinal chemists and materials scientists. Understanding its core properties and reaction methodologies is fundamental to unlocking its full potential in the design of novel, functional molecules.

References

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]

-

1,8-Naphthyridine-2-carboxylic acid. MySkinRecipes. [Link]

-

1,8-Naphthyridine-2-carboxylic acid. PubChem. [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Semantic Scholar. [Link]

-

1,8-naphthyridine-2-carboxylic acid (C9H6N2O2). PubChemLite. [Link]

-

1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 1g. SciSupplies. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

1,8-Naphthyridine-2-carboxylic acid monohydrate. PubChem. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Iraqi Academic Scientific Journals. [Link]

-

1,8-Naphthyridine. Wikipedia. [Link]

-

2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry. [Link]

-

1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 2.5g. SciSupplies. [Link]

-

1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini Reviews in Medicinal Chemistry. [Link]

-

1,8-naphthyridine-2-carboxylic Acid CAS 215523-34-5. Home Sunshine Pharma. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 5. 1,8-Naphthyridine-2-carboxylic acid [myskinrecipes.com]

- 6. 1,8-Naphthyridine-2-carboxylic acid hydrobromide | 1421454-22-9 [m.chemicalbook.com]

- 7. 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 1g [scisupplies.eu]

- 8. 1421454-22-9|1,8-Naphthyridine-2-carboxylic acid hydrobromide|BLD Pharm [bldpharm.com]

- 9. 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 2.5g [scisupplies.eu]

- 10. 1,8-naphthyridine-2-carboxylic Acid CAS 215523-34-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. 1,8-Naphthyridine-2-carboxylic acid | C9H6N2O2 | CID 735156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1,8-Naphthyridine-2-carboxylic acid Hydrobromide

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including antibacterial, antitumor, and antiviral properties.[1][2][3] Derivatives of this core structure are cornerstones in medicinal chemistry, with notable examples including nalidixic acid and enoxacin.[4] The precise structural characterization of new analogues is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 1,8-Naphthyridine-2-carboxylic acid hydrobromide. We will move beyond a simple recitation of techniques to explore the synergistic interplay between various analytical methods. This document is designed for researchers, scientists, and drug development professionals, offering a logical and self-validating workflow that ensures scientific rigor from initial analysis to final structural confirmation.

Core Strategy: An Integrated Spectroscopic and Analytical Workflow

The unambiguous determination of a molecular structure is rarely accomplished with a single technique. Instead, it requires a convergence of evidence from multiple, complementary analytical methods. Each technique provides a specific piece of the structural puzzle, and together, they form a self-validating system. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy maps the covalent framework. Finally, single-crystal X-ray crystallography offers the definitive and absolute 3D structure.

The following diagram illustrates the logical workflow for the structure elucidation of 1,8-Naphthyridine-2-carboxylic acid hydrobromide.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question is "What is the molecular formula?". HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for this polar, nitrogen-containing molecule.[5][6]

Expected Data: The analysis will be performed on the free base, 1,8-Naphthyridine-2-carboxylic acid (C₉H₆N₂O₂). The presence of the hydrobromide salt will be confirmed by other methods and by observing the isotopic pattern of bromine if the intact salt is detected.

| Analyte | Formula | Calculated Monoisotopic Mass (Da) | Expected Adduct (m/z) |

| Free Base | C₉H₆N₂O₂ | 174.0429 | [M+H]⁺ = 175.0502 |

| Hydrobromide Salt | C₉H₇BrN₂O₂ | 253.9691 / 255.9671 (Br isotopes) | [M+H]⁺ = 254.9764 / 256.9744 |

Data computed from the molecular formula.[7][8]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[5][6]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode over a mass-to-charge (m/z) range of 100-500.

-

Data Analysis: Compare the experimentally measured m/z of the most abundant ion with the calculated exact mass of the [M+H]⁺ species. The deviation should be less than 5 ppm to confidently assign the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, we are looking for definitive evidence of the carboxylic acid and the aromatic naphthyridine system.

Expected Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, often superimposed on C-H stretches.[9] |

| Aromatic System | C-H stretch | 3100 - 3000 | Sharp, medium intensity. |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, sharp absorption.[9] |

| Aromatic System | C=C / C=N stretch | 1650 - 1450 | Multiple sharp bands of varying intensity. |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong intensity.[9] |

Characteristic IR absorption ranges for key functional groups.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Part 2: Mapping the Covalent Framework - NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the number of signals in ¹³C NMR, we can piece together the entire carbon-hydrogen framework.[10] The use of a polar aprotic deuterated solvent like DMSO-d₆ is crucial, as it can solubilize the salt and allows for the observation of the exchangeable carboxylic acid proton.[5]

¹H and ¹³C NMR Spectroscopy

Expected Spectral Data (in DMSO-d₆): The protonation of one of the naphthyridine nitrogens by HBr will cause a general downfield shift of the aromatic protons due to the increased electron-withdrawing effect.

| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Rationale |

| COOH | > 13.0 | ~165 | Exchangeable acidic proton, deshielded. Carbonyl carbon. |

| H-3 | ~8.2 | ~122 | Adjacent to the carboxylic acid group. |

| H-4 | ~8.8 | ~140 | Subject to deshielding from both N-1 and the adjacent ring. |

| H-5 | ~7.8 | ~121 | Standard aromatic proton. |

| H-6 | ~8.4 | ~138 | Deshielded proton adjacent to N-8. |

| H-7 | ~9.0 | ~152 | Most deshielded aromatic proton, flanked by N-8 and the ring junction. |

| Quaternary C | - | ~125, ~148, ~155 | Carbons without attached protons (C-2, C-4a, C-8a). |

Predicted chemical shifts are based on analogous 1,8-naphthyridine structures.[1][10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal reference.[6]

-

¹³C NMR Acquisition: Acquire the spectrum, which will require a significantly larger number of scans for adequate signal intensity.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to establish the connectivity of the protons. Correlate the ¹H and ¹³C data to assign the full structure.

The following diagram illustrates the confirmed structure and numbering scheme.

Part 3: Definitive Proof - Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[3] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the covalent connectivity but also the specific site of protonation and the location of the bromide counter-ion.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/water, ethanol).

-

Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[3]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.

Expected Outcome: The crystallographic data will definitively confirm:

-

The planar 1,8-naphthyridine ring system.

-

The connectivity of the carboxylic acid at the C-2 position.

-

The specific nitrogen atom (N-1 or N-8) that is protonated.

-

The presence and location of the Br⁻ counter-ion, likely forming a hydrogen bond with the protonated nitrogen and/or the carboxylic acid group.

Safety and Handling

The safe handling of any chemical substance is of utmost importance. Based on available safety data, 1,8-Naphthyridine-2-carboxylic acid and its derivatives should be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11][12]

-

Pictograms: GHS07 (Exclamation mark).[11]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13][14]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[14]

-

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[13][15]

Conclusion

The structure elucidation of 1,8-Naphthyridine-2-carboxylic acid hydrobromide is a systematic process that relies on the logical application of modern analytical techniques. By integrating data from high-resolution mass spectrometry, FT-IR, and multinuclear NMR, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed by the "gold standard" of single-crystal X-ray crystallography. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the solid structural foundation necessary for advancing research and development in medicinal chemistry and materials science.

References

-

NIST. (n.d.). 1,8-Naphthyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Naphthyridine-2-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,8-naphthyridine-2-carboxylic acid (C9H6N2O2). Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Naphthyridine-2-carboxylic acid monohydrate. Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

-

Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 1,8-Naphthyridine-2-carbaldehyde. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5][7]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5][7]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 1,8-Naphthridine derivatives. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives. Retrieved from [Link]

-

PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

-

SciSupplies. (n.d.). 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 1g. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

-

ResearchGate. (2020, April). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Grafiati. (n.d.). Journal articles: '8-naphthyridines'. Retrieved from [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,8-Naphthyridine-2-carboxylic acid | C9H6N2O2 | CID 735156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1,8-naphthyridine-2-carboxylic acid (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 1g [scisupplies.eu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1,8-Naphthyridine-2-carboxylic acid hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 1,8-Naphthyridine-2-carboxylic acid hydrobromide, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described synthetic route is a robust two-step process commencing with the well-established Friedländer annulation for the construction of the core 1,8-naphthyridine ring system, followed by a selective oxidation of a methyl group to the corresponding carboxylic acid. The final step involves the formation of the hydrobromide salt, enhancing the compound's stability and solubility. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, offering detailed experimental protocols, mechanistic insights, and critical analysis of the synthetic strategy.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric environment, making it an excellent scaffold for molecular recognition and interaction with biological targets. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. Notably, 1,8-naphthyridine-2-carboxylic acid itself has been identified as a crucial pharmacophore in various therapeutic agents, underscoring the importance of efficient and scalable synthetic routes to this key intermediate.

Overall Synthetic Strategy

The synthesis of 1,8-Naphthyridine-2-carboxylic acid hydrobromide is efficiently achieved through a three-stage process. The initial stage involves the construction of the 1,8-naphthyridine core via a Friedländer condensation. This is followed by the selective oxidation of a strategically introduced methyl group at the 2-position to the desired carboxylic acid. The final stage is the straightforward conversion of the carboxylic acid to its hydrobromide salt.

Caption: Overall workflow for the synthesis of 1,8-Naphthyridine-2-carboxylic acid hydrobromide.

Part 1: Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline and naphthyridine ring systems.[2] It involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an active methylene group. In this synthesis, 2-aminonicotinaldehyde is reacted with acetone in the presence of a base catalyst to yield 2-methyl-1,8-naphthyridine.

Reaction Mechanism

The base-catalyzed Friedländer reaction proceeds through an initial aldol-type condensation between the enolate of acetone and the aldehyde group of 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl, and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system.

Sources

The Multifaceted Mechanisms of Action of 1,8-Naphthyridine-2-carboxylic Acid Derivatives: A Technical Guide

Introduction

The 1,8-naphthyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2][3] While 1,8-Naphthyridine-2-carboxylic acid hydrobromide itself may be considered a foundational structure, its derivatives have been extensively explored and have shown significant promise in various therapeutic areas. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this chemical class, with a focus on their well-documented antimicrobial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and cellular pathways modulated by these compounds.

The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, leading to compounds with distinct pharmacological profiles.[2][4] This guide will dissect the key mechanisms through which these derivatives exert their effects, providing not only a theoretical framework but also practical experimental protocols for their investigation.

Antimicrobial Activity: Inhibition of Bacterial Type II Topoisomerases

One of the most established mechanisms of action for 1,8-naphthyridine derivatives is their potent antibacterial activity, which primarily stems from the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6][7] This mechanism is shared with the well-known quinolone class of antibiotics, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first synthetic antibiotics in this class.[5][8][9]

Molecular Mechanism

Bacterial type II topoisomerases are essential enzymes that control the topological state of DNA, which is crucial for replication, transcription, and chromosome segregation.[7] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[6][7]

1,8-Naphthyridine derivatives act as topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks that are a normal part of the enzyme's catalytic cycle.[7] This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are lethal to the bacterial cell.[7]

The following diagram illustrates the inhibitory action of 1,8-naphthyridine derivatives on bacterial DNA gyrase:

Caption: Inhibition of DNA Gyrase by 1,8-Naphthyridine Derivatives.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

-

Test compound (1,8-Naphthyridine-2-carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile deionized water

-

Loading dye

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

DNA ladder

Procedure:

-

On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 plasmid DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (solvent vehicle).

-

Add E. coli DNA gyrase to all tubes except the negative control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding loading dye containing SDS.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Anticancer Activity: Targeting Human Topoisomerase II

Certain derivatives of 1,8-naphthyridine have demonstrated significant anticancer activity by targeting human topoisomerase II, an enzyme critical for cell division.[4][10]

Molecular Mechanism

Similar to their action on bacterial topoisomerases, these compounds act as human topoisomerase II poisons. Topoisomerase II is essential for resolving DNA tangles and catenanes that arise during replication and transcription. It functions by creating transient double-strand breaks to allow for strand passage. 1,8-Naphthyridine derivatives can intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex.[11] This leads to the accumulation of permanent double-strand breaks, which triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

The following diagram outlines the workflow for assessing Topoisomerase II inhibition:

Caption: Experimental Workflow for Topoisomerase II Inhibition Assay.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

Materials:

-

Human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 2 mM ATP)

-

Test compound

-

Sterile deionized water

-

Loading dye with SDS and Proteinase K

-

Agarose

-

TAE buffer

-

Ethidium bromide

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, kDNA, and water.

-

Add the test compound at various concentrations. Include appropriate positive (e.g., etoposide) and negative controls.

-

Initiate the reaction by adding human topoisomerase II.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding loading dye containing SDS and proteinase K, and incubate for a further 15 minutes at 37°C.

-

Load the samples onto a 1% agarose gel with ethidium bromide.

-

Perform electrophoresis.

-

Visualize the DNA bands. Inhibition is indicated by the persistence of the high molecular weight catenated kDNA network at the top of the gel, whereas in the absence of an inhibitor, it will be resolved into lower molecular weight decatenated DNA circles.[12]

Anti-inflammatory Activity: Modulation of the TLR4/NF-κB Signaling Pathway

A growing body of evidence suggests that certain 1,8-naphthyridine-2-carboxamide derivatives possess significant anti-inflammatory properties.[13][14][15] A key mechanism underlying this effect is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[13]

Molecular Mechanism

TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][16] Upon LPS binding, TLR4 initiates a signaling cascade that involves the adaptor protein MyD88.[1][8] This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α and IL-6.[13] Some 1,8-naphthyridine derivatives have been shown to inhibit this pathway, potentially by reducing the production of reactive oxygen species (ROS) that can activate NF-κB, or by directly interfering with components of the signaling cascade.[13]

The following diagram depicts the TLR4/NF-κB signaling pathway and the inhibitory point of 1,8-naphthyridine derivatives:

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. topogen.com [topogen.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pharmacological Potential of 1,8-Naphthyridine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of 1,8-naphthyridine-2-carboxylic acid derivatives, with a primary focus on their anticancer and antibacterial potential. We delve into the key mechanisms of action, structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The 1,8-Naphthyridine Core - A Scaffold of Therapeutic Promise

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in the field of drug discovery due to its versatile synthesis and wide range of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[3] The foundational discovery of nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, as an antibacterial agent in 1962 laid the groundwork for extensive research into this chemical class.[4] This guide will focus specifically on derivatives of 1,8-naphthyridine-2-carboxylic acid, a closely related analogue, and explore its multifaceted biological potential.

The inherent planarity of the 1,8-naphthyridine ring system allows for effective intercalation with biomacromolecules such as DNA, a key factor in its observed biological effects.[5] Furthermore, the presence of nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions, crucial for interactions with enzyme active sites. The carboxylic acid moiety at the 2-position offers a handle for further chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has highlighted the potent anticancer activities of 1,8-naphthyridine derivatives.[6] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the breast, cervix, leukemia, and prostate.[1]

Mechanism of Action: Inhibition of Topoisomerase II and Induction of Apoptosis

The primary mechanism underlying the anticancer effects of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II (Topo II).[1][7] Topo II is a crucial nuclear enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation by catalyzing the transient cleavage and re-ligation of double-stranded DNA.[8] 1,8-Naphthyridine derivatives act as Topo II poisons, stabilizing the covalent enzyme-DNA cleavage complex.[9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.

The persistence of these DNA breaks triggers a cascade of cellular events, initiating the DNA damage response (DDR) pathway.[10] This, in turn, can lead to cell cycle arrest, typically at the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[11][12] The apoptotic pathway is often mediated by the activation of caspases, a family of proteases that execute the dismantling of the cell.[13]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine core. Key SAR findings include:

-

Substitution at C-2: The presence of a phenyl or naphthyl ring at the C-2 position is often associated with enhanced cytotoxic activity.[1]

-

Substitution at C-3: Modification of the carboxylic acid at the C-3 position to carboxamides has yielded compounds with potent anticancer and anti-inflammatory activities.[14]

-

Halogen Substitution: The introduction of halogen atoms on the 1,8-naphthyridine-3-carboxamide derivatives has been shown to increase cytotoxicity.[2]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [14] |

| Compound 17 | KB (Oral) | 3.7 | [14] |

| Compound 22 | SW-620 (Colon) | 3.0 | [14] |

| Compound 16 | HeLa (Cervical) | 0.7 | [1] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [1] |

| Compound 16 | PC-3 (Prostate) | 5.1 | [1] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [2] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [2] |

| Compound 10c | MCF7 (Breast) | 1.47 | [4] |

| Compound 8d | MCF7 (Breast) | 1.62 | [4] |

Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives.

Antibacterial Activity: A Renewed Focus on a Classic Target

The historical success of nalidixic acid has cemented the position of 1,8-naphthyridines as a crucial scaffold in the development of antibacterial agents.[4] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Similar to their anticancer mechanism, the antibacterial action of 1,8-naphthyridine derivatives primarily involves the inhibition of a type II topoisomerase, specifically bacterial DNA gyrase.[5] DNA gyrase is essential for bacterial DNA replication, recombination, and repair, and its inhibition leads to the disruption of these vital processes, ultimately resulting in bacterial cell death. Some derivatives have also been shown to inhibit topoisomerase IV, another bacterial type II topoisomerase.[5]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent (e.g., ethanol or water). [15]2. Catalyst Addition: Add a catalytic amount of a base (e.g., choline hydroxide, piperidine, or potassium hydroxide) or an acid to the reaction mixture. [15]3. Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified period (typically 6-24 hours). [15]4. Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,8-naphthyridine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) and add it to each well.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

Conclusion and Future Perspectives

1,8-Naphthyridine-2-carboxylic acid derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. Their well-defined mechanisms of action, coupled with the tunability of their chemical structures, offer a solid foundation for further optimization and drug discovery efforts. Future research should focus on exploring novel substitutions to enhance potency and selectivity, as well as investigating their efficacy in in vivo models. The development of derivatives with dual anticancer and antibacterial activity could also represent an exciting new therapeutic strategy. This guide provides the necessary foundational knowledge and experimental framework to empower researchers in this dynamic and impactful field.

References

- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955.

- Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15438–15454.

- Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18998.

- de Oliveira, C. C. B. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.

- Fadda, A. A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.

- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178.

- Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664.

- Tiwari, R., & Singh, V. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 12(14), 1335-1359.

- Yadav, P., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. European Journal of Medicinal Chemistry, 251, 115249.

- Zhang, H., et al. (2021).

- Omar, F. A., et al. (2018). Synthesis of some new 1,8-naphthyridine derivatives as potential DNA gyrase inhibitors. Medicinal Chemistry Research, 27(4), 1172-1185.

- Skladanowski, A., & Konopa, J. (2000). Apoptosis induced by topoisomerase inhibitors. Postepy higieny i medycyny doswiadczalnej, 54(2), 239-258.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. Retrieved from [Link]

- Pommier, Y. (2013). Targeting DNA topoisomerase II in cancer chemotherapy. Seminars in oncology, 40(6), 723–736.

- Abdel-Aziz, M., et al. (2021).

- Singh, R. K., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28087–28097.

- Yadav, P., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. European Journal of Medicinal Chemistry, 251, 115249.

- Nitiss, J. L. (2009). DNA topoisomerase II as a target for cancer chemotherapy. Current pharmaceutical design, 15(24), 2828–2841.

- Smith, S. J., et al. (2021). 1-Hydroxy-1,8-naphthyridin-2(1H)-one Derivatives as Potent HIV-1 RNase H Inhibitors. ACS Infectious Diseases, 7(6), 1469–1482.

- Kaczor, A. A., et al. (2020). Naphthyridines with Antiviral Activity - A Review. Current medicinal chemistry, 27(30), 5029–5051.

- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169–1178.

- Singh, R. K., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28087–28097.

-

Gohil, J. D., et al. (2019). Synthesis, characterization and antimicrobial evaluation of novel chromeno[4,3-b]n[3][4]aphthyridine derivatives. Journal of the Serbian Chemical Society, 84(1), 25-35.

- Skladanowski, A., & Konopa, J. (2000). Apoptosis Induced by Topoisomerase Inhibitors. Postepy higieny i medycyny doswiadczalnej, 54(2), 239-258.

- El-Sayed, M. A. A., et al. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International journal of molecular sciences, 24(2), 1421.

- Sordet, O., et al. (2006). Topoisomerase II and tubulin inhibitors both induce the formation of apoptotic topoisomerase I cleavage complexes. Molecular cancer therapeutics, 5(12), 3139–3144.

- Wang, Y., et al. (2021). A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity. Molecules, 26(22), 6842.

- Kim, J. H., et al. (2020). Antiviral Activity of Berbamine Against Influenza A Virus Infection. Molecules, 25(18), 4242.

- Ahammad, I., et al. (2013). Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. Antimicrobial agents and chemotherapy, 57(8), 3547–3554.

- Chapman, J. R., & Jackson, S. P. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. The Journal of cell biology, 222(11), e202306053.

- Martin, M., et al. (2016). Topoisomerase II inhibitors. BIOCEV.

-

Gencer, H. K., et al. (2017). New 1,4-dihydron[3][4]aphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & medicinal chemistry, 25(5), 1694–1702.

- QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2023). Journal of Chemistry, 2023, 1-14.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,8-Naphthyridine-2-carboxylic acid hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,8-Naphthyridine-2-carboxylic acid hydrobromide (CAS Number 1421454-22-9), a heterocyclic compound of significant interest in medicinal chemistry. By exploring its chemical properties, synthesis, and the vast therapeutic potential of its parent scaffold, this document serves as a critical resource for professionals engaged in drug discovery and development.

The 1,8-Naphthyridine Scaffold: A Cornerstone of Medicinal Chemistry

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered immense interest from researchers due to its versatile biological activities.[1] This nitrogen-containing bicyclic system is a core component in numerous approved drugs and clinical candidates. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets.

Derivatives of the 1,8-naphthyridine core have demonstrated a remarkable breadth of pharmacological effects, including:

-

Antimicrobial and Antiviral Activity: The scaffold is famously the basis for quinolone antibiotics like Nalidixic acid.[2]

-

Anticancer Properties: Many derivatives exhibit potent activity against various cancer cell lines by targeting enzymes like receptor tyrosine kinases and DNA topoisomerase.[3]

-

Central Nervous System (CNS) Applications: The scaffold has been explored for treating neurological disorders, with derivatives showing antidepressant, anti-convulsant, and potential anti-Alzheimer's effects.[1][4]

-

Anti-inflammatory and Analgesic Effects: The structural motif is common in compounds designed to modulate inflammatory pathways.[4]

1,8-Naphthyridine-2-carboxylic acid hydrobromide serves as a key intermediate and building block for synthesizing more complex molecules that leverage these diverse biological activities. Its carboxylic acid functional group is a versatile handle for amide coupling and other derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical and Structural Properties

| Property | 1,8-Naphthyridine-2-carboxylic acid | 1,8-Naphthyridine-2-carboxylic acid hydrobromide |

| CAS Number | 215523-34-5[5] | 1421454-22-9[6] |

| Molecular Formula | C₉H₆N₂O₂[5] | C₉H₇BrN₂O₂[7] |

| Molecular Weight | 174.16 g/mol [5] | 255.07 g/mol [6] |

| Appearance | Solid | Solid[6] |

| Purity (Typical) | ≥98%[5] | ≥95%[8] |

| InChI Key | SNLMOXFUCILIPL-UHFFFAOYSA-N | SZSAGHGPHBWHJD-UHFFFAOYSA-N[6] |

| SMILES | O=C(C1=NC2=NC=CC=C2C=C1)O[5] | O=C(C1=NC2=NC=CC=C2C=C1)O.[H]Br[9] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų (Calculated)[5] | Not available |

| logP | 1.328 (Calculated)[5] | Not available |

Synthesis and Derivatization Workflow

The synthesis of 1,8-Naphthyridine-2-carboxylic acid hydrobromide involves a multi-step process, beginning with the construction of the core naphthyridine ring system. The Friedländer annulation is a classic and effective method for this purpose.

Diagram: General Synthesis Workflow

Caption: Synthetic pathway from precursors to the target compound and beyond.

Protocol 1: Synthesis of the 1,8-Naphthyridine Core (Friedländer Annulation)

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This method is considered one of the simplest and highest-yielding routes to the 1,8-naphthyridine scaffold.[10]

-

Reactants: 2-Amino-3-pyridinecarboxaldehyde and an α-methylene carbonyl compound (e.g., 2-phenylacetophenone).

-

Catalyst/Solvent: The reaction is often catalyzed by acids or bases. Modern, greener approaches utilize basic ionic liquids which can act as both the solvent and catalyst.[10]

-

Procedure:

-

Combine 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound in the chosen ionic liquid or solvent.

-

Heat the mixture with stirring (typically around 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, extract the product using an appropriate organic solvent (e.g., ethyl acetate or ethyl ether).

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product via silica gel column chromatography to obtain the desired 1,8-naphthyridine derivative.[10]

-

-

Causality: The base catalyst facilitates the initial aldol-type condensation between the reactants, while the subsequent acid-catalyzed (or thermally-driven) dehydration and cyclization form the stable aromatic naphthyridine ring.

Protocol 2: Preparation of 1,8-Naphthyridine-2-carboxylic acid hydrobromide

This protocol describes the final salt formation step from the free carboxylic acid.

-

Reactants: 1,8-Naphthyridine-2-carboxylic acid, Hydrobromic acid (HBr).

-

Solvent: An appropriate organic solvent such as ethanol, isopropanol, or diethyl ether.

-

Procedure:

-

Dissolve 1.0 equivalent of 1,8-Naphthyridine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).

-

To this solution, add 1.0 to 1.1 equivalents of hydrobromic acid (e.g., a 48% aqueous solution or HBr in acetic acid) dropwise with stirring. The choice of HBr source is critical; an anhydrous source like HBr in a non-aqueous solvent is often preferred to avoid introducing water.

-

Stir the mixture at room temperature. The hydrobromide salt, being less soluble, should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.

-

Dry the product under vacuum to yield pure 1,8-Naphthyridine-2-carboxylic acid hydrobromide.

-

-

Self-Validation: The success of the reaction can be confirmed by a noticeable change in physical properties (e.g., melting point) and spectroscopic analysis. The presence of the bromide counter-ion can be confirmed by techniques like ion chromatography or elemental analysis. Increased solubility in polar solvents like water is also a strong indicator of successful salt formation.

Potential Applications in Drug Discovery

The true value of 1,8-Naphthyridine-2-carboxylic acid hydrobromide lies in its role as a versatile building block for creating novel therapeutic agents. The carboxylic acid moiety is a key functional group for derivatization, most commonly through amide bond formation, to explore a wide chemical space.

Diagram: Therapeutic Potential of the 1,8-Naphthyridine Scaffold

Caption: The 1,8-naphthyridine core is a launchpad for diverse therapeutic agents.

-

Anticancer Drug Development: By coupling various amines to the carboxylic acid, researchers can synthesize libraries of 1,8-naphthyridine-2-carboxamides. These derivatives can be screened for activity against a range of cancer targets, including protein kinases and topoisomerases. The scaffold's ability to intercalate with DNA or bind to enzyme active sites makes it a promising pharmacophore for oncology.[3]

-

Novel Antibiotics: The emergence of multi-drug resistant bacteria necessitates the development of new antibiotics.[2] 1,8-Naphthyridine derivatives can be synthesized to enhance the activity of existing antibiotics or to act as novel agents that inhibit bacterial DNA gyrase.[2] The hydrobromide can be used as a starting material to create compounds that are effective against resistant strains.

-

CNS Agent Synthesis: The 1,8-naphthyridine core has been incorporated into molecules targeting CNS receptors. For example, derivatives have been synthesized and evaluated for their potential as 5-HT3 receptor antagonists for antidepressant applications.[1] The carboxylic acid provides a convenient point for attaching side chains that can modulate receptor affinity and selectivity.

-

Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Novel 1,8-naphthyridine-2-carboxamide derivatives have been shown to attenuate inflammatory responses, making this scaffold a valuable starting point for developing new anti-inflammatory drugs.[4]

Safety and Handling

As a laboratory chemical, 1,8-Naphthyridine-2-carboxylic acid hydrobromide should be handled with appropriate care.

-

Hazard Phrases: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Phrases: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1,8-Naphthyridine-2-carboxylic acid hydrobromide is more than just a chemical compound; it is a gateway to a vast and pharmacologically rich chemical space. While specific data on the hydrobromide salt itself is limited, the extensive research on the 1,8-naphthyridine scaffold provides a robust foundation for its application in drug discovery. Its strategic importance as a versatile synthetic intermediate allows researchers to build upon a proven molecular framework, paving the way for the development of next-generation therapeutics to address a wide spectrum of human diseases. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this valuable building block into their research and development programs.

References

-

SciSupplies. (n.d.). 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 1g. Retrieved from [Link]

-

SciSupplies. (n.d.). 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 2.5g. Retrieved from [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed. Retrieved from [Link]

-

Ojha, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Retrieved from [Link]

-

Coutinho, H. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH. Retrieved from [Link]

-

Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.). ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. Retrieved from [Link]

-

Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,8-Naphthyridine-2-carboxylic acid monohydrate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1,8-Naphthyridine-2-carboxylic acid hydrobromide | 1421454-22-9 [sigmaaldrich.cn]

- 7. 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 1g [scisupplies.eu]

- 8. 1,8-Naphthyridine-2-carboxylic acid hydrobromide, 95.0%, 2.5g [scisupplies.eu]

- 9. 1421454-22-9|1,8-Naphthyridine-2-carboxylic acid hydrobromide|BLD Pharm [bldpharm.com]

- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1,8-Naphthyridine-2-carboxylic Acid Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Naphthyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, finding applications as antibacterial and antiviral agents.[1] The hydrobromide salt of 1,8-Naphthyridine-2-carboxylic acid is of particular interest in pharmaceutical development due to its potential for improved handling and formulation characteristics. A thorough understanding of its solubility and stability is paramount for advancing this compound through the drug development pipeline, from early-stage formulation to ensuring the quality, efficacy, and safety of the final drug product. This guide provides a comprehensive framework for characterizing the solubility and stability of 1,8-Naphthyridine-2-carboxylic acid hydrobromide, detailing experimental protocols and the scientific rationale behind them.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,8-Naphthyridine-2-carboxylic acid is essential for designing robust solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | PubChem CID: 735156[2] |

| Molecular Weight | 174.16 g/mol | PubChem CID: 735156[2] |

| Predicted pKa | 3.65 ± 0.30 | Home Sunshine Pharma[3] |

| Physical Form | Solid | Ambeed, Inc.[4] |

| Storage Conditions | Sealed in dry, 2-8°C | Ambeed, Inc.[4] |

The hydrobromide salt, 1,8-Naphthyridine-2-carboxylic acid hydrobromide (CAS 1421454-22-9), is the subject of this guide.[5][6] The presence of the hydrobromide salt is intended to modulate the physicochemical properties, potentially enhancing solubility and stability compared to the free acid.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[7] A comprehensive solubility profile in various aqueous and organic media is necessary for developing a viable formulation.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[8]

Experimental Protocol:

-

Preparation of Solvents: Prepare a panel of relevant solvents, including purified water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents used in formulation (e.g., ethanol, propylene glycol, DMSO).

-

Sample Addition: Add an excess amount of 1,8-Naphthyridine-2-carboxylic acid hydrobromide to a known volume of each solvent in a sealed, clear container. The excess solid should be clearly visible.

-

Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid residue via centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Causality Behind Experimental Choices:

-

The use of a range of pH values is crucial as the ionization state of the carboxylic acid and the naphthyridine nitrogens will significantly influence solubility.

-

Equilibration time is determined empirically to ensure that the system has reached a true thermodynamic equilibrium.

-

A validated, stability-indicating analytical method is essential for accurate quantification, ensuring that the measured concentration corresponds to the intact drug substance and not its degradants.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Experimental Data] |

| pH 1.2 Buffer | 25 | [Experimental Data] |

| pH 4.5 Buffer | 25 | [Experimental Data] |

| pH 6.8 Buffer | 25 | [Experimental Data] |

| pH 7.4 Buffer | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| Propylene Glycol | 25 | [Experimental Data] |

| DMSO | 25 | [Experimental Data] |

Analytical Method for Quantification

A robust, validated HPLC method is critical for the accurate determination of 1,8-Naphthyridine-2-carboxylic acid hydrobromide concentrations in solubility and stability samples.

Illustrative HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV-Vis spectral analysis).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Stability Assessment and Forced Degradation Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[3][9] Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11]

Forced Degradation Protocol

Forced degradation studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]